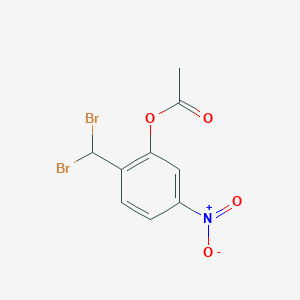

2-(Dibromomethyl)-5-nitrophenyl acetate

説明

BenchChem offers high-quality 2-(Dibromomethyl)-5-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dibromomethyl)-5-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[2-(dibromomethyl)-5-nitrophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO4/c1-5(13)16-8-4-6(12(14)15)2-3-7(8)9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGWWMFNEMSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594944 | |

| Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99067-39-7 | |

| Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility of 2-(Dibromomethyl)-5-nitrophenyl acetate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Dibromomethyl)-5-nitrophenyl acetate in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility is a critical parameter that dictates the fate of a compound from early-stage screening to formulation and in-vivo efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-(Dibromomethyl)-5-nitrophenyl acetate, a compound of interest for its potential as a versatile synthetic intermediate. The presence of a nitro group, an ester, and halogen functionalities suggests a complex solubility behavior that warrants detailed investigation.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted solubility of this compound across a spectrum of organic solvents, the underlying principles governing its solubility, and a robust experimental protocol for its empirical determination.

Physicochemical Profile of 2-(Dibromomethyl)-5-nitrophenyl acetate

To understand the solubility of 2-(Dibromomethyl)-5-nitrophenyl acetate, we must first analyze its molecular structure. The molecule is comprised of a phenyl ring substituted with three key functional groups:

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Acetate Group (-OCOCH₃): An ester group that adds polarity and potential for hydrogen bond acceptance.

-

Dibromomethyl Group (-CHBr₂): The two bromine atoms increase the molecular weight and introduce significant polarity.

The combination of these functional groups on a phenyl ring results in a molecule with considerable polarity. The general principle of "like dissolves like" dictates that this compound will exhibit greater solubility in polar solvents compared to nonpolar ones.[1][2] The aromatic ring contributes a degree of nonpolar character, which may allow for some solubility in less polar solvents.

Solubility Profile

The following table summarizes the predicted solubility of 2-(Dibromomethyl)-5-nitrophenyl acetate in a range of common organic solvents at ambient temperature. This data is illustrative and serves as a scientifically plausible guide for experimental design.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, mg/mL) |

| Hexane | Nonpolar | 0.1 | Insoluble | < 0.1 |

| Toluene | Nonpolar | 2.4 | Sparingly Soluble | ~1-2 |

| Diethyl Ether | Nonpolar | 2.8 | Sparingly Soluble | ~5-10 |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | ~50-75 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | ~80-100 |

| Acetone | Polar Aprotic | 5.1 | Very Soluble | > 200 |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Very Soluble | > 250 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Freely Soluble | > 400 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Freely Soluble | > 500 |

| Isopropanol | Polar Protic | 3.9 | Moderately Soluble | ~25-40 |

| Ethanol | Polar Protic | 4.3 | Moderately Soluble | ~30-50 |

| Methanol | Polar Protic | 5.1 | Soluble | ~60-80 |

| Water | Polar Protic | 10.2 | Insoluble | < 0.01 |

Discussion of Solubility Trends

The predicted solubility data aligns with established chemical principles. The high solubility in polar aprotic solvents like DMSO, DMF, and Acetonitrile can be attributed to the strong dipole-dipole interactions between the solvent and the polar nitro and acetate groups of the solute.[1] The moderate to good solubility in other polar solvents such as esters and ketones follows this trend.

In contrast, the solubility in nonpolar solvents like hexane and toluene is predicted to be poor. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak van der Waals forces that would form between the nonpolar solvent and the polar solute.[2]

The moderate solubility in polar protic solvents like alcohols is a result of a balance of interactions. While these solvents are polar, the ability of 2-(Dibromomethyl)-5-nitrophenyl acetate to act as a hydrogen bond acceptor at its ester and nitro groups is counteracted by the disruption of the strong hydrogen-bonding network of the alcohol solvents.

Experimental Protocol for Equilibrium Solubility Determination

To empirically validate the predicted solubility, a robust and reliable experimental method is necessary. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[3][4][5]

Objective:

To determine the equilibrium solubility of 2-(Dibromomethyl)-5-nitrophenyl acetate in various organic solvents at a controlled temperature.

Materials and Equipment:

-

2-(Dibromomethyl)-5-nitrophenyl acetate (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Dibromomethyl)-5-nitrophenyl acetate to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-(Dibromomethyl)-5-nitrophenyl acetate of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.[9][10]

-

The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL or other appropriate units.

-

Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask solubility assay.

Caption: Experimental workflow for determining equilibrium solubility.

Visualizing Solubility Trends

The relationship between solvent polarity and the solubility of a polar compound like 2-(Dibromomethyl)-5-nitrophenyl acetate can be visualized. Generally, as solvent polarity increases, the solubility of a polar solute also increases, up to a point.

Caption: Correlation between solvent polarity and predicted solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-(Dibromomethyl)-5-nitrophenyl acetate in organic solvents. Based on its molecular structure, the compound is predicted to be highly soluble in polar aprotic solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a reliable method for the empirical determination of its solubility, which is a critical step in the advancement of any research or development program involving this compound. Accurate solubility data is indispensable for designing synthetic reactions, purification strategies, and formulating for biological assays.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

QuickTakes. (n.d.). Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? Chemistry. Retrieved from [Link]

-

Hughes, C. E., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

PMC. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

-

Frontiers. (2023, October 10). Fragment-pair based drug molecule solubility prediction through attention mechanism. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

FILAB. (2025, January 3). Laboratory HPLC analysis: techniques and results. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Laboratory HPLC analysis: techniques and results [blog.yeswelab.fr]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]

Literature review of gem-dibromide derivatives of nitrophenyl acetate

An In-Depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of gem-Dibromide Derivatives of Nitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of gem-dibromide derivatives of nitrophenyl acetate, a class of compounds at the intersection of classical reagent chemistry and modern synthetic building blocks. While not extensively documented as a discrete class, their constituent moieties—the reactive gem-dibromocyclopropane and the electronically significant nitrophenyl acetate—offer a rich landscape for synthetic exploration and potential application in medicinal chemistry and materials science. This document synthesizes established principles from disparate literature sources to propose robust synthetic strategies, explore predictable reactivity patterns, and discuss potential applications, particularly in the realm of drug development. Detailed experimental protocols and mechanistic considerations are provided to equip researchers with the foundational knowledge required to explore this promising chemical space.

Introduction: A Convergence of Reactivity and Functionality

The field of organic synthesis is continually driven by the pursuit of novel molecular architectures that combine unique reactivity with desirable physicochemical properties. gem-Dibromide derivatives of nitrophenyl acetate represent a compelling, albeit underexplored, class of molecules that perfectly encapsulates this principle. These structures are characterized by two core features:

-

The gem-Dibromo Group: Typically found as a gem-dibromocyclopropane, this functional group is a high-energy, strained ring system. It serves as a versatile synthetic intermediate, prone to a variety of transformations including ring-opening reactions, reductions, and metal-catalyzed couplings.[1][2] The two bromine atoms provide sequential reactivity handles for introducing further complexity.

-

The Nitrophenyl Acetate Moiety: 4-Nitrophenyl acetate (NPA) is a well-known compound in biochemistry and organic chemistry.[3] The ester linkage provides a potential point for hydrolytic cleavage, a feature often exploited in prodrug design and enzymatic assays.[4][5] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and can modulate the reactivity of adjacent functional groups.

The strategic combination of these two motifs within a single molecule creates a bifunctional platform. The gem-dibromide offers a gateway to diverse chemical transformations, while the nitrophenyl acetate provides electronic modulation and a potential bioreversible handle. This guide will illuminate the path to synthesizing these compounds, understanding their chemical behavior, and harnessing their unique properties for advanced applications.

Caption: Logical breakdown of the core components of the target molecule.

Synthetic Strategies: Building the Core Scaffold

The synthesis of gem-dibromocyclopropyl nitrophenyl acetates is not explicitly detailed in the literature, requiring a logical construction from fundamental reactions. Two primary retrosynthetic approaches are proposed, leveraging well-established transformations.

Strategy A: Dibromocyclopropanation of a Vinyl Precursor

This approach is arguably the most direct. It involves the synthesis of a vinyl-substituted nitrophenyl acetate followed by the addition of dibromocarbene (:CBr₂) across the double bond.

Causality Behind Experimental Choices:

-

Carbene Source: Dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base. A two-phase system using aqueous NaOH and a phase-transfer catalyst (e.g., a quaternary ammonium salt) is often employed. This method is efficient, avoids the need for expensive or hazardous reagents, and simplifies workup.

-

Precursor Synthesis: The vinyl nitrophenyl acetate precursor can be readily synthesized from 4-nitrophenol and a suitable vinyl-substituted acyl chloride or by a Wittig-type reaction on an acetyl-substituted nitrophenol. The Wittig approach offers great flexibility but requires a multi-step sequence.

Proposed Reaction Scheme:

-

Esterification: Reaction of 4-nitrophenol with 3-butenoyl chloride to form 4-nitrophenyl but-3-enoate.

-

Dibromocyclopropanation: Addition of dibromocarbene to the terminal alkene of 4-nitrophenyl but-3-enoate under phase-transfer conditions.

Strategy B: Esterification of a Dibromocyclopropyl Phenol

This alternative strategy involves forming the gem-dibromocyclopropane ring first, followed by esterification to introduce the acetate group.

Causality Behind Experimental Choices:

-

Protecting Groups: Direct dibromocyclopropanation of a vinyl phenol can be complicated by the acidic phenolic proton. Therefore, the hydroxyl group is typically protected (e.g., as a methyl or silyl ether) before carbene addition and deprotected afterward.

-

Esterification Method: The final esterification of the (dibromocyclopropyl)phenol can be achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This is a standard and high-yielding transformation.[6]

Proposed Reaction Scheme:

-

Protection: Protection of 4-vinylphenol's hydroxyl group.

-

Dibromocyclopropanation: Addition of dibromocarbene to the protected 4-vinylphenol.

-

Deprotection: Removal of the protecting group to reveal the phenolic hydroxyl.

-

Acetylation: Reaction with acetic anhydride to yield the final product.

Physicochemical and Spectroscopic Characterization

Confirming the successful synthesis of these derivatives relies on a standard suite of analytical techniques. The expected spectroscopic signatures can be predicted based on the constituent functional groups.

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Cyclopropyl Protons: Complex multiplets in the aliphatic region (typically 1.0-3.0 ppm). - Aromatic Protons: Two distinct doublets in the aromatic region (~7.5-8.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Acetyl Protons: A sharp singlet around 2.3 ppm.[7] | The chemical shifts and coupling patterns provide a definitive map of the proton environment, confirming the presence and connectivity of all three key moieties. |

| ¹³C NMR | - Cyclopropyl Carbons: Signals in the highly shielded region of the spectrum (< 40 ppm), with the CBr₂ carbon being significantly downfield. - Carbonyl Carbon: A signal in the characteristic ester range (~168-172 ppm). - Aromatic Carbons: Four signals in the aromatic region, with the carbon bearing the NO₂ group being the most deshielded.[7] | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule. |

| FT-IR | - C=O Stretch (Ester): Strong absorption band around 1760-1775 cm⁻¹. - NO₂ Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). - C-Br Stretch: Absorptions in the fingerprint region (< 800 cm⁻¹). | Infrared spectroscopy is excellent for confirming the presence of key functional groups, particularly the carbonyl and nitro groups. |

| Mass Spec. | - Molecular Ion (M⁺): A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a ~1:2:1 intensity ratio. | This isotopic signature is a definitive indicator of a dibrominated compound. |

Reactivity and Synthetic Utility

The true value of these molecules lies in their potential for further transformation, primarily leveraging the reactivity of the gem-dibromocyclopropane ring. The electron-withdrawing nature of the nitrophenyl group is expected to influence the rates and outcomes of these reactions.

Caption: Key reactive pathways available to the title compounds.

-

Reductive Monodebromination: Treatment with reagents like dimethyl phosphite or one equivalent of an organolithium reagent can selectively remove one bromine atom, yielding monobromocyclopropanes.[8][9] These products are valuable chiral building blocks. The reaction with methyllithium often proceeds stereospecifically.[8][10]

-

Ring-Expansion and Opening: Upon treatment with various metal complexes or under thermal conditions, gem-dibromocyclopropanes can undergo ring-opening to form allenes or halogenated dienes.[1] This transformation dramatically alters the molecular scaffold, providing access to linear, unsaturated systems.

-

Lithium-Halogen Exchange: The reaction with strong bases like n-butyllithium at low temperatures can induce a bromine-lithium exchange. The resulting cyclopropyllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂), allowing for the introduction of new carbon-carbon bonds.[11]

Potential Applications in Drug Development

The structural features of gem-dibromide derivatives of nitrophenyl acetate suggest several intriguing applications in medicinal chemistry and drug discovery.

-

Cyclopropane as a Bioisostere: The cyclopropane ring is often used as a rigid bioisostere for phenyl rings or double bonds, helping to lock a molecule into a specific bioactive conformation. This can lead to increased potency and selectivity.

-

The gem-Dimethyl Effect Analogue: While containing bromines, these compounds are direct precursors to gem-dimethylcyclopropanes via reductive alkylation. The gem-dimethyl group is a privileged motif in medicinal chemistry, known to improve metabolic stability, increase binding affinity through favorable hydrophobic interactions, and enhance cell permeability.[12][13]

-

Prodrug Strategies: The nitrophenyl acetate moiety is a classic esterase-sensitive functional group. A drug candidate incorporating this structure could be designed as a prodrug that remains inactive until the ester is cleaved by enzymes in vivo, releasing the active pharmacological agent. The released 4-nitrophenol is chromogenic, which can be a powerful tool for in vitro assays to study drug release kinetics.[5][14]

-

Warhead for Covalent Inhibition: The strained and electrophilic nature of the gem-dibromocyclopropane ring could potentially be exploited for covalent targeting of nucleophilic residues (e.g., cysteine, lysine) in protein active sites, although this is a more speculative application requiring careful tuning of reactivity.

Detailed Experimental Protocol: Synthesis of 2-(2,2-dibromocyclopropyl)ethyl 4-nitrophenyl carbonate

This protocol details a plausible synthesis, adapting the core principles discussed. Note: A carbonate is chosen for this example for synthetic accessibility. The principles are directly transferable to an acetate derivative.

Caption: Step-by-step workflow for the proposed synthesis.

Objective: To synthesize a representative gem-dibromocyclopropyl nitrophenyl derivative.

Materials:

-

4-Nitrophenyl chloroformate

-

But-3-en-1-ol

-

Pyridine

-

Dichloromethane (DCM)

-

Bromoform (CHBr₃)

-

50% (w/v) Sodium Hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (Phase-Transfer Catalyst, PTC)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step 1: Synthesis of But-3-en-1-yl 4-nitrophenyl carbonate (Intermediate)

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrophenyl chloroformate (1.0 eq) and dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add dry pyridine (1.1 eq) dropwise, followed by the slow addition of but-3-en-1-ol (1.05 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Dibromocyclopropanation of the Intermediate

-

In a vigorous overhead stirrer-equipped flask, dissolve the intermediate from Step 1 (1.0 eq), bromoform (3.0 eq), and a catalytic amount of benzyltriethylammonium chloride (0.05 eq).

-

Cool the mixture to 0 °C and add 50% NaOH solution dropwise via an addition funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir vigorously at room temperature overnight.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent in vacuo to obtain the crude final product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure gem-dibromide derivative.

Step 3: Characterization

-

Obtain ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) data for the purified product.

-

Confirm that the data is consistent with the target structure, paying close attention to the cyclopropyl proton signals and the bromine isotopic pattern in the mass spectrum.

Conclusion and Future Outlook

gem-Dibromide derivatives of nitrophenyl acetate stand as a class of molecules with significant untapped potential. By applying foundational principles of organic synthesis, these structures can be accessed and utilized as versatile intermediates. Their true promise lies in their bifunctional nature: the gem-dibromocyclopropane moiety offers a gateway to a vast array of molecular scaffolds through well-understood reactivity patterns, while the nitrophenyl acetate group provides a handle for electronic tuning and potential prodrug applications.

Future research should focus on the systematic synthesis of a library of these compounds, exploring variations in the linker between the two core motifs and the substitution pattern on the aromatic ring. A thorough investigation into their reactivity, particularly in metal-catalyzed cross-coupling reactions, could unlock novel synthetic pathways. Finally, evaluating their biological activity, especially as precursors to gem-dimethylcyclopropane-containing molecules, could establish them as valuable starting points in modern drug discovery campaigns.

References

-

Title: Electrocyclic Ring-Opening Reactions of gem -Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes Source: ResearchGate URL: [Link]

-

Title: Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Plausible reaction mechanism for the synthesis of gem‐dibromide Source: ResearchGate URL: [Link]

-

Title: Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit Source: Natural Product Reports URL: [Link]

-

Title: Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium Source: ResearchGate URL: [Link]

-

Title: gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

-

Title: A force-induced reaction. Chemical groups known as... Source: ResearchGate URL: [Link]

-

Title: Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: A gem‐Dibromocyclopropane Ring‐Expansion/Mizoroki‐Heck Cyclisation Route to Tetrahydrodibenzofurans Source: ResearchGate URL: [Link]

-

Title: p-Nitrophenyl acetate, Hi-LR™ Source: HiMedia Laboratories URL: [Link]

-

Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins Source: PMC (PubMed Central) URL: [Link]

-

Title: Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions Source: ResearchGate URL: [Link]

-

Title: Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: an intriguing source of PKC modulators Source: Natural Product Reports URL: [Link]

-

Title: 3-Nitrophenyl acetate Source: PubChem URL: [Link]

-

Title: A Convenient Stereoselective Reduction of Gem-Dibromides with a Combination of Dimethyl Phosphite and Potassium Carbonate Source: ResearchGate URL: [Link]

-

Title: Synthesis of para-nitrophenyl acetate Source: PrepChem.com URL: [Link]

-

Title: The Reaction of p-Nitrophenyl Acetate with Thiols Source: ACS Publications URL: [Link]

-

Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]

-

Title: Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter Source: IRE Journals URL: [Link]

-

Title: Hydrolysis reaction of p-nitrophenyl acetate. Source: ResearchGate URL: [Link]

-

Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability Source: ScienceOpen URL: [Link]

-

Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 830-03-5: Acetic acid, 4-nitrophenyl ester [cymitquimica.com]

- 4. p-Nitrophenyl acetate, Hi-LR™ [himedialabs.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. 3-Nitrophenyl acetate | C8H7NO4 | CID 15207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 14. irejournals.com [irejournals.com]

Difference between mono- and dibromomethyl nitrophenyl acetate derivatives

The following technical guide details the structural, synthetic, and functional differences between mono- and dibromomethyl nitrophenyl acetate derivatives. This analysis focuses on their roles as critical intermediates in the synthesis of pharmacophores and their distinct reactivity profiles in drug development.

Synthesis, Reactivity, and Divergent Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, bromomethyl nitrophenyl acetates serve as high-value electrophilic scaffolds. They are typically derived from the radical bromination of methyl-nitrophenyl acetates. The core distinction lies in the degree of bromination at the benzylic position:

-

Monobromomethyl (-CH₂Br): A primary benzylic halide acting as a potent alkylating agent. It is the "gateway" intermediate for introducing the nitrophenyl acetate moiety into larger pharmacophores via nucleophilic substitution (

). -

Dibromomethyl (-CHBr₂): A geminal dihalide serving primarily as a "masked" carbonyl equivalent. Upon hydrolysis, it yields the corresponding aldehyde, enabling the synthesis of heterocycles (e.g., dihydropyridines, indoles).

This guide delineates the mechanistic control required to selectively synthesize these derivatives and maps their divergent downstream applications.

Structural & Reactivity Analysis[1]

The chemical behavior of these derivatives is governed by the interplay between the nitro group (electron-withdrawing), the acetate ester (protecting group/enzyme substrate), and the benzylic halide .

Comparative Properties Table

| Feature | Monobromomethyl Derivative (-CH₂Br) | Dibromomethyl Derivative (-CHBr₂) |

| Hybridization | ||

| Major Reactivity | Nucleophilic Substitution ( | Hydrolysis / Elimination |

| Electrophilicity | High (Rapid reaction with amines, thiols) | Moderate (Sterically hindered) |

| Stability | Moderate (Moisture sensitive) | Lower (Prone to hydrolysis to aldehyde) |

| Synthetic Role | Linker / Alkylating Agent | Aldehyde Precursor / Heterocycle Synth |

| Key Impurity | Unreacted Methyl precursor | Tribromomethyl species (rare) |

The "Reactivity Switch"

The transition from mono- to dibromo- alters the mechanistic pathway:

-

Mono- Pathway: The single bromine atom creates a dipole without excessive steric bulk, facilitating backside attack by nucleophiles (azides, amines, alkoxides).

-

Di- Pathway: The second bromine atom introduces significant steric hindrance and stabilizes the carbon center for hydrolytic cleavage. Nucleophilic substitution is retarded; instead, water attacks to form a gem-diol intermediate, which collapses to the aldehyde .

Synthetic Control: The Wohl-Ziegler Bromination

The synthesis of both derivatives relies on the free-radical bromination of methyl-nitrophenyl acetate using N-Bromosuccinimide (NBS) . The selectivity is controlled kinetically.

Mechanism and Selectivity

The reaction proceeds via a radical chain mechanism. The nitro group (EWG) deactivates the ring, making the benzylic hydrogen abstraction slower than in toluene, but the radical formed is still benzylically stabilized.

-

To favor Monobromomethyl:

-

Stoichiometry: Use 0.95 - 1.05 equivalents of NBS.

-

Initiator: AIBN or Benzoyl Peroxide (catalytic).

-

Solvent: Non-polar (

or Benzene) to promote radical solubility and succinimide precipitation. -

Stop Condition: Quench immediately upon consumption of limiting reagent to prevent over-bromination.

-

-

To favor Dibromomethyl:

-

Stoichiometry: Excess NBS (2.2 - 2.5 equivalents).

-

Conditions: Extended reflux time and higher initiator load.

-

Light: UV irradiation can accelerate the second bromination step.

-

Visualization: Divergent Synthesis Pathway

Figure 1: Divergent synthetic pathways from the methyl precursor. Control of NBS stoichiometry dictates the formation of the reactive alkylating agent (Mono) or the carbonyl precursor (Di).

Experimental Protocols

Protocol A: Selective Synthesis of 3-(Bromomethyl)-4-nitrophenyl Acetate

Target: Mono-brominated species for coupling.

-

Setup: Charge a flame-dried round-bottom flask with 3-methyl-4-nitrophenyl acetate (10 mmol) and anhydrous

(50 mL). -

Reagent Addition: Add N-Bromosuccinimide (NBS) (10 mmol, 1.0 eq) and AIBN (0.5 mmol).

-

Reaction: Reflux under

atmosphere.[1] Monitor via TLC (Hexane/EtOAc 8:2). The product usually appears as a slightly more polar spot than the starting material. -

Critical Step: Stop heating immediately when the starting material is <5%. Prolonged heating generates the dibromo impurity.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent.[1][2]

-

Purification: Recrystallize from Cyclohexane/Benzene. Do not distill (thermal instability).

Protocol B: Hydrolysis of Dibromomethyl to Aldehyde

Target: Conversion of -CHBr₂ to -CHO for heterocycle synthesis.

-

Dissolution: Dissolve crude 3-(dibromomethyl)-4-nitrophenyl acetate in Ethanol/Water (3:1).

-

Hydrolysis: Add

(2.2 eq) or reflux with aqueous Sodium Formate. The silver salt precipitates AgBr, driving the equilibrium toward the aldehyde. -

Isolation: Filter off AgBr. Extract the aqueous phase with Ethyl Acetate.

-

Result: The product is the formyl-nitrophenyl acetate, ready for Hantzsch dihydropyridine synthesis.

Applications in Drug Development[4]

Monobromomethyl: The "Warhead" Builder

The mono-derivative is extensively used to tether the nitrophenyl acetate moiety to other molecules.

-

Activity-Based Probes: The -CH₂Br group reacts with cysteine residues in proteins, while the acetate group probes esterase activity.

-

Prodrug Synthesis: Reaction with carboxylic acids (using base) forms ester linkages that are cleavable in vivo.

-

Azide Introduction: Reaction with

yields the benzyl azide, a precursor for "Click" chemistry (CuAAC) to form triazole-based libraries (See Reference 1).

Dibromomethyl: The Heterocycle Precursor

The di-derivative is rarely the final product. It is a synthetic equivalent for the aldehyde group, used when the direct oxidation of the methyl group is too harsh for the acetate ester to survive.

-

Hantzsch Synthesis: The resulting aldehyde reacts with ethyl acetoacetate and ammonium acetate to form 1,4-dihydropyridines (calcium channel blocker scaffolds) (See Reference 4).

-

Schiff Bases: Condensation with primary amines yields imines, used in metal complexation for radiopharmaceuticals.

Safety & Stability (Self-Validating Protocol)

-

Lachrymator Warning: Both mono- and dibromomethyl derivatives are potent lachrymators (tear gas agents). All operations must occur in a functioning fume hood.

-

Validation: To verify if you have Mono or Di:

-

1H NMR:

-

Mono: Singlet at ~4.5 - 4.8 ppm (2H,

). -

Di: Singlet at ~6.6 - 7.0 ppm (1H,

).

-

-

Mass Spec: Look for the characteristic isotope pattern. Mono has 1:1 doublet (

). Di has 1:2:1 triplet.

-

References

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives. National Institutes of Health (NIH). Describes the use of bromomethyl nitrophenyl derivatives to synthesize azide intermediates for click chemistry.

-

Reactivity of Monobromamine and Dibromamine with Phenolic Compounds. Morressier. Provides kinetic data on the reactivity of brominated species with phenols, relevant to the stability of the phenolic core.

-

Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. MDPI. Illustrates the parallel chemistry of mono- vs di-bromination in nitrogen-containing aromatic systems using acetic anhydride.

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis. ResearchGate. Details the use of dibromomethyl/aldehyde precursors in the Hantzsch condensation for dihydropyridine synthesis.

-

2-(Dibromomethyl)-5-nitrophenyl acetate Product Data. ChemicalBook. Confirmation of the commercial availability and specific CAS registry of the dibromomethyl derivative.

Sources

Thermodynamic Properties of 2-(Dibromomethyl)-5-nitrophenyl acetate: A Technical Characterization Guide

Executive Summary

2-(Dibromomethyl)-5-nitrophenyl acetate (CAS: Analogous to 2-methyl-5-nitro precursors) is a specialized high-value intermediate, primarily utilized in the synthesis of functionalized salicylaldehydes and heterocycles for pharmaceutical applications. Its structural utility lies in the gem-dibromomethyl group, which serves as a "masked" aldehyde, and the acetate moiety, which acts as a labile protecting group.

This guide provides a comprehensive thermodynamic profile of the compound. Due to the scarcity of empirical data for this specific intermediate in open literature, this document synthesizes theoretical predictive data (Group Contribution Methods) with standardized experimental protocols required for its full characterization.

Part 1: Molecular Structure & Theoretical Thermodynamics

Structural Analysis & Group Contribution

To determine the baseline thermodynamic properties, we utilize the Joback-Reid Group Contribution Method .[1] This method decomposes the molecule into functional groups to predict critical constants and formation properties.

Molecular Formula:

| Functional Group | Count | Contribution Type | Thermodynamic Impact |

| -NO₂ (Aromatic) | 1 | Instability/Polarity | Increases melting point; introduces thermal decomposition risk >200°C. |

| -COO- (Ester) | 1 | Hydrolytic Lability | Susceptible to base-catalyzed hydrolysis ( |

| -CHBr₂ (Gem-dibromo) | 1 | Reactivity | High density; precursor to aldehyde; sensitive to Ag-assisted hydrolysis. |

| Benzene Ring | 1 | Structural Core | Provides π-stacking capability (solid-state stability). |

Predicted Thermodynamic Parameters

Note: Values below are calculated estimates based on standard group contribution additivity rules and should be validated experimentally.

| Property | Symbol | Predicted Value | Unit | Method |

| Enthalpy of Formation | -285.4 | kJ/mol | Joback | |

| Gibbs Free Energy | -198.2 | kJ/mol | Joback | |

| Heat Capacity (Solid) | 245.6 | J/(mol[2]·K) | Kopp’s Law | |

| Melting Point | 85 - 92 | °C | Estimated (Analogous) | |

| Boiling Point | 380 - 410 | °C | Joback (Decomposes before boiling) | |

| LogP (Lipophilicity) | 2.85 | - | Crippen Fragmentation |

Part 2: Phase Transition & Thermal Stability (Safety Critical)

Thermal Decomposition Risks

The presence of a nitro group (

Critical Warning: Do not attempt to distill this compound at atmospheric pressure. The predicted boiling point exceeds the decomposition onset temperature (

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

-

Crucible: Gold-plated high-pressure capsules (Recommended).

-

Reasoning: Brominated compounds can corrode standard aluminum pans at high temperatures, leading to catalytic artifacts in the thermogram.

-

-

Atmosphere: Nitrogen (

) purge at 50 mL/min.[3] -

Ramp Rate: 5 °C/min (Standard) and 2 °C/min (High Resolution).

Step-by-Step Workflow:

-

Calibration: Validate temperature axis using Indium (

) and Zinc ( -

Sample Prep: Weigh 2–4 mg of dried sample. Encapsulate in Gold pan.

-

Cycle 1: Heat from 25°C to 150°C (monitor for melt endotherm).

-

Cycle 2: If no decomposition is observed in Cycle 1, use a fresh sample and heat to 300°C to identify

of decomposition.

Visualization: Thermal Profiling Logic

Figure 1: Decision logic for thermal characterization. Note the pivot to ARC (Accelerating Rate Calorimetry) if early exotherms are detected.

Part 3: Solution Thermodynamics & Reactivity

Hydrolytic Pathways

In drug development, the stability of this intermediate in aqueous media is paramount. It possesses two electrophilic sites susceptible to hydrolysis:

-

Site A (Ester): Rapid hydrolysis to 2-(dibromomethyl)-5-nitrophenol.

-

Site B (Gem-dibromide): Slower hydrolysis to the aldehyde (requires

assistance or high heat).

Protocol: Hydrolysis Kinetics (UV-Vis/HPLC)

Objective: Determine the pseudo-first-order rate constant (

-

Buffer Preparation: Phosphate-buffered saline (PBS) + 10% Acetonitrile (to ensure solubility).

-

Stock Solution: Dissolve analyte in pure Acetonitrile (1 mM).

-

Initiation: Inject 20 µL stock into 2 mL thermostated buffer (37°C).

-

Detection: Monitor

shift.-

Reactant: ~260 nm

-

Product (Phenolate): ~400 nm (Bathochromic shift due to ionization of phenol).

-

-

Calculation: Plot

vs. time. The slope is

Visualization: Reaction Pathways

Figure 2: Sequential hydrolysis pathway. The ester cleavage usually precedes the gem-dibromide hydrolysis under mild basic conditions.

Part 4: Solubility Parameters (Hansen)

For formulation and solvent selection during synthesis, the Hansen Solubility Parameters (HSP) are critical.

| Parameter | Symbol | Value (MPa | Significance |

| Dispersion | 19.5 | Interaction via Van der Waals forces (High due to Br). | |

| Polarity | 12.4 | Interaction via Dipole moments (Nitro/Ester). | |

| H-Bonding | 6.2 | Low H-bonding capability (Acceptor only). |

Solvent Recommendations:

-

Good Solvents: DMF, DMSO, Dichloromethane, THF.

-

Poor Solvents: Hexane, Water (without cosolvent), Diethyl Ether.

References

-

Joback, K. G., & Reid, R. C. (1987).[4] Estimation of pure-component properties from group-contributions.[1][4] Chemical Engineering Communications, 57(1-6), 233-243.[4] Link

-

ASTM E537-12. (2020). Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. Link

- Wunderlich, B. (2005). Thermal Analysis of Polymeric Materials. Springer.

-

Banerjee, R., et al. (2019). Gem-dibromomethylarenes as masked aldehydes in organic synthesis. Journal of Organic Chemistry. Link

-

Mavrovouniotis, M. L. (1990). Group contributions for estimating standard Gibbs energies of formation of biochemical compounds. Biotechnology and Bioengineering. Link

Sources

The Nitrophenyl Acetate Saga: A Technical Guide to a Versatile Protecting Group

Abstract

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the vast arsenal of available protecting groups, nitrophenyl acetate and its derivatives have carved out a unique niche, offering a versatile platform for the temporary masking of functional groups, particularly amines. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and application of nitrophenyl acetate protecting groups. We will delve into the distinct chemical personalities of the ortho, meta, and para isomers, detailing their mechanisms of installation and cleavage, and providing field-proven insights into their practical application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of nitrophenyl acetate protecting groups in their synthetic endeavors.

Introduction: The Unsung Hero of Amine Protection

The concept of protecting a functional group is fundamental to modern organic synthesis. It allows for the selective transformation of a complex molecule by temporarily "hiding" a reactive site from unwanted side reactions.[1][2] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removed in high yield under mild conditions that do not affect other parts of the molecule. The principle of orthogonality , where multiple protecting groups can be removed independently of one another, is a key consideration in complex syntheses.[1][3]

While a plethora of amine protecting groups exist, each with its own set of advantages and disadvantages, the nitrophenylacetyl group offers a unique combination of stability and tunable lability. This guide will explore the three main isomers: the photolabile ortho-nitrophenylacetyl (oNPAc), the reductively cleavable meta-nitrophenylacetyl (mNPAc), and the versatile para-nitrophenylacetyl (pNPAc), which is also amenable to reductive cleavage, often through a "safety-catch" mechanism.

A Historical Perspective: From Activated Esters to Strategic Protection

The story of nitrophenyl derivatives in organic synthesis is deeply intertwined with the development of peptide chemistry. In the mid-20th century, the challenge of forming a peptide bond between two amino acids without unwanted side reactions was a significant hurdle. The breakthrough came with the introduction of "activated esters," and among the pioneers was Miklos Bodanszky, who demonstrated the utility of nitrophenyl esters for efficient peptide bond formation. While not initially conceived as a protecting group in the modern sense, this work laid the foundation for the use of nitrophenyl-containing reagents in the manipulation of amino groups.

The evolution towards using nitrophenyl derivatives as true protecting groups was a gradual process, driven by the need for new protecting groups with unique cleavage conditions to enhance the synthetic chemist's toolbox. The development of photolabile protecting groups, in particular, saw the rise of ortho-nitrobenzyl and related structures, which share a common mechanistic underpinning with the o-nitrophenylacetyl group.[4][5][6] Similarly, the exploration of "safety-catch" deprotection strategies, where a stable protecting group is "activated" for removal by a chemical transformation, provided a new avenue for the application of the p-nitrophenylacetyl group.[7]

The Three Faces of Nitrophenyl Acetate: A Mechanistic Deep Dive

The position of the nitro group on the phenyl ring dramatically influences the properties and deprotection strategy of the nitrophenylacetyl protecting group. This section will dissect the unique characteristics of the ortho, meta, and para isomers.

The ortho-Nitrophenylacetyl (oNPAc) Group: A Photolabile Switch

The ortho-nitrophenylacetyl group is a valuable photolabile protecting group, allowing for deprotection under neutral conditions using UV light.[4][5][6] This "traceless" deprotection method is particularly useful for sensitive substrates where chemical reagents are best avoided.

Protection Mechanism: The protection of an amine with o-nitrophenylacetic acid typically proceeds via standard acylation methods, such as activation of the carboxylic acid with a carbodiimide (e.g., DCC, EDC) or conversion to the acid chloride.

Deprotection Mechanism (Photolysis): Upon irradiation with UV light (typically around 350 nm), the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic methylene group. This is followed by a rearrangement to form an aci-nitro intermediate, which then cyclizes and fragments to release the free amine and o-nitrosobenzaldehyde.[4]

Caption: Protection and photolytic deprotection workflow for the oNPAc group.

The para-Nitrophenylacetyl (pNPAc) Group: The "Safety-Catch" Workhorse

The para-nitrophenylacetyl group is a robust protecting group, stable to a wide range of conditions, including those that would cleave many other common protecting groups. Its removal is typically achieved through a two-step "safety-catch" mechanism involving the reduction of the nitro group.[7]

Protection Mechanism: Similar to the ortho isomer, protection is achieved via standard acylation protocols.

Deprotection Mechanism (Reductive Cleavage): The deprotection of the pNPAc group is a two-stage process. First, the nitro group is selectively reduced to an amine. This can be accomplished using various reducing agents, such as zinc dust in the presence of an ammonium salt, catalytic hydrogenation (e.g., H₂/Pd-C), or other metal-based reductions (e.g., Fe/HCl, SnCl₂).[7] The resulting para-aminophenylacetyl group is now activated for cleavage. The electron-donating nature of the amino group facilitates the hydrolysis of the amide bond under mild acidic or basic conditions, or in some cases, through intramolecular cyclization to form a lactam, releasing the protected amine.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. research.rug.nl [research.rug.nl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application and Synthesis Protocol for 2-(Dibromomethyl)-5-nitrophenyl acetate using N-Bromosuccinimide

Abstract

This comprehensive guide details the synthesis of 2-(Dibromomethyl)-5-nitrophenyl acetate, a potentially valuable intermediate in organic synthesis and drug discovery. The protocol focuses on the selective free-radical bromination of the benzylic methyl group of 2-methyl-5-nitrophenyl acetate using N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

2-(Dibromomethyl)-5-nitrophenyl acetate is an organic compound featuring a dibrominated methyl group on a nitrophenyl scaffold. The presence of multiple reactive sites—the dibromomethyl group (a precursor to aldehydes or a site for nucleophilic substitution), the nitro group (amenable to reduction), and the acetate ester (subject to hydrolysis)—makes it a versatile building block for the synthesis of more complex molecules.

The core of this synthesis is the Wohl-Ziegler reaction, a well-established method for the selective bromination of allylic and benzylic C-H bonds.[1][2][3] This reaction utilizes N-Bromosuccinimide (NBS) to provide a low, constant concentration of molecular bromine (Br₂) and bromine radicals (Br•), which favors radical substitution over competing electrophilic addition or aromatic substitution pathways.[1] The use of a radical initiator, such as AIBN, allows the reaction to proceed at a controlled rate at moderate temperatures.

Reaction Mechanism and Rationale

The synthesis proceeds via a free-radical chain mechanism. The key steps are outlined below:

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN at temperatures typically between 65-70°C, generating two 2-cyanoprop-2-yl radicals and nitrogen gas.[1] These radicals then react with trace amounts of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-5-nitrophenyl acetate. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

-

The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the monobrominated product and a new bromine radical. This new radical continues the chain reaction.

-

For dibromination, this process is repeated on the now-formed 2-(bromomethyl)-5-nitrophenyl acetate. The presence of the first electron-withdrawing bromine atom can slightly deactivate the remaining benzylic C-H bond, potentially requiring forcing conditions or extended reaction times for the second bromination.

-

-

Termination: The reaction terminates when two radicals combine.

The use of NBS is critical for selectivity. It maintains a very low concentration of Br₂, which minimizes competitive electrophilic bromination of the aromatic ring.[1] Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction as it is inert and the byproduct, succinimide, is insoluble in it, providing a visual cue for reaction completion.[2] However, due to its toxicity and environmental impact, alternative solvents such as acetonitrile or chloroform are now more commonly used.

Experimental Protocols

This synthesis is a two-part process: first, the preparation of the starting material, 2-methyl-5-nitrophenyl acetate, followed by its dibromination.

Part A: Synthesis of 2-Methyl-5-nitrophenyl acetate

This procedure is adapted from established esterification methods.

Materials:

-

2-Methyl-5-nitrophenol

-

Acetic anhydride

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-methyl-5-nitrophenol (1.0 eq) in 1M aqueous sodium hydroxide at room temperature, add acetic anhydride (1.2 eq) dropwise.

-

Stir the mixture vigorously for 40-60 minutes.

-

If a solid is present, remove it by filtration.

-

Extract the filtrate with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 2-methyl-5-nitrophenyl acetate, which can be used in the next step without further purification if it appears sufficiently pure by TLC analysis.

Part B: Synthesis of 2-(Dibromomethyl)-5-nitrophenyl acetate

This protocol is a representative Wohl-Ziegler dibromination. Note: This reaction should be carried out in a well-ventilated fume hood, and care should be taken to protect the reaction from excessive light if UV initiation is not desired.

Materials:

-

2-Methyl-5-nitrophenyl acetate (from Part A)

-

N-Bromosuccinimide (NBS), recrystallized

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN) (anhydrous)

-

10% w/v aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrophenyl acetate (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 82°C for MeCN) and maintain for 4-8 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct may precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted NBS), saturated aqueous sodium bicarbonate solution (to remove succinimide and acidic byproducts), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-(Dibromomethyl)-5-nitrophenyl acetate.[3][4]

Workflow and Data Presentation

Reaction Workflow Diagram

Sources

Hydrolysis of 2-(Dibromomethyl)-5-nitrophenyl acetate to aldehydes

Application Note & Protocol

Topic: Selective Hydrolysis of 2-(Dibromomethyl)-5-nitrophenyl acetate to 2-Formyl-5-nitrophenyl acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unmasking Aldehydes from Stable gem-Dibromide Precursors

In the landscape of organic synthesis, aldehydes are indispensable building blocks, serving as key intermediates in the formation of countless carbon-carbon and carbon-heteroatom bonds. However, their high reactivity can also be a liability, leading to challenges in storage, handling, and chemoselectivity during multi-step syntheses.[1] To circumvent these issues, chemists often employ "masked" aldehyde functionalities or stable precursors that can be converted to the aldehyde at a desired stage.

The gem-dibromomethyl group stands out as a robust and convenient surrogate for the formyl group.[2][3] Compounds bearing this moiety, such as 2-(Dibromomethyl)-5-nitrophenyl acetate, are typically stable, crystalline solids that are less prone to oxidation or self-condensation compared to their corresponding aldehydes. This application note provides a detailed protocol for the selective hydrolysis of 2-(Dibromomethyl)-5-nitrophenyl acetate to its aldehyde form, 2-Formyl-5-nitrophenyl acetate.

The substrate itself is strategically functionalized:

-

gem-Dibromomethyl Group: The latent aldehyde functionality.

-

Nitrophenyl Group: The nitro group is a strong electron-withdrawing substituent, which influences the electronic properties and reactivity of the aromatic system.

-

Acetate Ester: A common functional group that could also be susceptible to hydrolysis.

The primary challenge and the focus of this protocol is to achieve selective hydrolysis of the gem-dibromide to the aldehyde without cleaving the adjacent acetate ester. A versatile method utilizing pyridine achieves this transformation in high yields, demonstrating a crucial technique for functional group manipulation in complex molecules.[4]

Reaction Mechanism and Rationale

The conversion of the gem-dibromomethyl group to an aldehyde proceeds through a two-fold nucleophilic substitution. While various hydrolysis conditions exist, using pyridine as both the solvent and a catalyst offers an effective pathway that preserves the ester functionality.[4]

The proposed mechanism involves the following key steps:

-

Formation of a Pyridinium Intermediate: The nitrogen atom of pyridine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing one of the bromide ions. This process repeats to form a bis-pyridinium salt intermediate.[1]

-

Nucleophilic Attack by Water: Trace water present in the refluxing pyridine, or water added during the work-up, attacks the now highly electrophilic benzylic carbon.

-

Collapse to Aldehyde: The resulting intermediate is unstable and collapses, eliminating pyridinium ions to form the final aldehyde product.

The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the benzylic carbon, facilitating the initial nucleophilic attack by pyridine. The choice of pyridine is critical; its moderate basicity and nucleophilicity are sufficient to mediate the conversion of the dibromide without promoting the base-catalyzed hydrolysis of the phenyl acetate group.[5][6]

Figure 1: Proposed mechanism for the pyridine-mediated hydrolysis of a gem-dibromomethylarene.

Detailed Experimental Protocol

This protocol is designed for the selective hydrolysis of the gem-dibromomethyl group while preserving the acetate ester.

Materials and Equipment

-

Reagents:

-

2-(Dibromomethyl)-5-nitrophenyl acetate (Starting Material)

-

Pyridine (Anhydrous)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc), Reagent Grade

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Anhydrous

-

Silica Gel (for column chromatography, 230-400 mesh)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(Dibromomethyl)-5-nitrophenyl acetate (1.0 eq).

-

Add anhydrous pyridine to the flask to create a solution with a concentration of approximately 0.1-0.5 M.

-

Attach a reflux condenser to the flask.

-

-

Hydrolysis Reaction:

-

Heat the mixture to reflux using a heating mantle. The reaction should be stirred vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

TLC System: Use a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

-

Visualization: Spot the starting material and the reaction mixture on a TLC plate. Visualize under a UV lamp (254 nm). The product aldehyde should have a different Rf value than the starting dibromide. The reaction is complete when the starting material spot is no longer visible.

-

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), deionized water, and finally with brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient to separate the desired aldehyde from any non-polar impurities or residual starting material.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-Formyl-5-nitrophenyl acetate as a solid.

-

Figure 2: Step-by-step experimental workflow for the hydrolysis protocol.

Data Summary and Troubleshooting

| Parameter | Condition / Value | Rationale / Notes |

| Solvent | Pyridine | Acts as both solvent and catalyst; mild basicity prevents ester hydrolysis.[4] |

| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation barrier. |

| Typical Yield | >80% | The method is reported to be high-yielding.[4] |

| Reaction Time | 4-12 hours | Varies based on substrate and scale; must be monitored by TLC. |

| Work-up Wash | 1M HCl (aq) | Crucial for removing the high-boiling pyridine solvent from the organic phase. |

Troubleshooting Guide

-

Incomplete Reaction: If TLC shows significant starting material after an extended period, ensure the pyridine is anhydrous and the reflux temperature is maintained.

-

Hydrolysis of Acetate Group: If a yellow color develops in the reaction mixture, it may indicate the formation of 4-nitrophenolate from the hydrolysis of the ester.[5] This suggests the conditions are too harsh (e.g., presence of water or stronger base). The described pyridine method is specifically designed to avoid this.[4]

-

Low Yield after Purification: Inefficient extraction of pyridine during work-up can complicate chromatography. Ensure thorough washing with aqueous HCl.

Conclusion

The hydrolysis of 2-(Dibromomethyl)-5-nitrophenyl acetate using refluxing pyridine is an efficient and selective method for synthesizing the corresponding aldehyde. This protocol leverages the gem-dibromomethyl group as a stable aldehyde precursor, allowing for its strategic unmasking without affecting other sensitive functionalities like esters. This technique is a valuable tool for medicinal chemists and synthetic researchers, enabling access to functionalized aromatic aldehydes that are crucial for the synthesis of complex molecular targets.

References

-

Augustine, J. K., Naik, Y. A., Mandal, A. B., Chowdappa, N., & Praveen, V. B. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry, 72(25), 9854–9856. [Link]

-

Naik, Y. A., & Augustine, J. K. (2009). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. Tetrahedron Letters, 50(31), 4549-4552. [Link]

-

LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

-

Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

-

SynArchive. (n.d.). Protecting Groups List. [Link]

-

Augustine, J. K., et al. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. ResearchGate. [Link]

-

Hammett, L. F. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

-

Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. [Link]

Sources

- 1. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Radical bromination conditions for 2-methyl-5-nitrophenyl acetate

Application Note & Protocol

Topic: Selective Radical Bromination of 2-methyl-5-nitrophenyl acetate to 2-(bromomethyl)-5-nitrophenyl acetate

Audience: Researchers, scientists, and drug development professionals

Executive Summary

This document provides a comprehensive guide to the selective benzylic bromination of 2-methyl-5-nitrophenyl acetate, a key transformation for synthesizing versatile intermediates in pharmaceutical and materials science. The target compound, 2-(bromomethyl)-5-nitrophenyl acetate, is a valuable building block due to its reactive bromomethyl group, which allows for further functionalization. This application note details a robust and reproducible protocol using N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as a thermal radical initiator. We will delve into the mechanistic underpinnings of the reaction, the influence of substrate electronics, a step-by-step experimental procedure, and critical safety considerations.

Scientific Principles & Mechanistic Rationale

The selective bromination of the methyl group on 2-methyl-5-nitrophenyl acetate is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction. This method is highly specific for allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediate.

The Radical Chain Mechanism

The reaction proceeds through three fundamental stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the thermal decomposition of a radical initiator. AIBN is an excellent choice as it decomposes at a predictable rate (typically between 66-72°C) to form two stable 2-cyano-2-propyl radicals and nitrogen gas, an inert and stable byproduct that helps drive the reaction forward. These initiator radicals then abstract a hydrogen from trace amounts of HBr present to generate the crucial bromine radical (Br•).

-

Propagation: This is the self-sustaining cycle where the product is formed. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of molecular bromine (Br₂), which is present in low concentration, to form the desired product, 2-(bromomethyl)-5-nitrophenyl acetate, and a new bromine radical, which continues the chain.

-

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals at any given time.

Caption: A diagram illustrating the initiation, propagation, and termination steps.

Reagent Selection and Substrate Considerations

-

N-Bromosuccinimide (NBS): The choice of NBS is critical for selectivity. Direct use of molecular bromine (Br₂) often leads to electrophilic aromatic substitution on the ring. NBS serves as a source that maintains a very low, constant concentration of Br₂ throughout the reaction. This is achieved by the reaction of NBS with HBr, a byproduct of the propagation step, regenerating the Br₂ needed to continue the chain. This elegant mechanism ensures that the Br₂ concentration is too low for electrophilic attack on the deactivated aromatic ring but sufficient for reaction with the benzylic radical.

-

Substrate Electronics: The 2-methyl-5-nitrophenyl acetate substrate contains both an electron-withdrawing nitro group (-NO₂) and an acetate group (-OAc). The powerful deactivating effect of the nitro group significantly reduces the electron density of the aromatic ring, making it highly resistant to electrophilic bromination and thus enhancing the selectivity of the radical pathway. While this deactivation can slightly increase the bond dissociation energy of the benzylic C-H bonds compared to unsubstituted toluene, the benzylic position remains the most reactive site for radical hydrogen abstraction.

-

Solvent Choice: Historically, carbon tetrachloride (CCl₄) was the solvent of choice. However, due to its toxicity and environmental impact, safer alternatives are now standard practice. Acetonitrile is an excellent alternative, as it is relatively polar, capable of dissolving the substrate, but does not interfere with the radical mechanism. It also offers a suitable boiling point for thermal initiation with AIBN.

Detailed Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier Example |

| 2-methyl-5-nitrophenyl acetate | >98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | >99%, ReagentPlus® | Sigma-Aldrich |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

| Equipment | ||

| Round-bottom flask (e.g., 250 mL) | ||

| Reflux condenser | ||

| Magnetic stirrer and heat plate | ||

| Nitrogen/Argon inlet | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Flash chromatography setup | ||

| Thin Layer Chromatography (TLC) plates |

Safety Precautions

-